molecular formula C11H9NO2 B13832363 Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)-

Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)-

Cat. No.: B13832363
M. Wt: 187.19 g/mol
InChI Key: ACWXQCUOWXLDFU-YVMONPNESA-N
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Description

Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- (CAS: 339549-53-0) is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at the 7-position and an acetonitrile moiety at the 3(2H)-position. The molecular formula is C₁₀H₇NO₂, with a molecular weight of 177.17 g/mol.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(2E)-2-(7-methoxy-1-benzofuran-3-ylidene)acetonitrile

InChI

InChI=1S/C11H9NO2/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-5H,7H2,1H3/b8-5-

InChI Key

ACWXQCUOWXLDFU-YVMONPNESA-N

Isomeric SMILES

COC1=CC=CC\2=C1OC/C2=C/C#N

Canonical SMILES

COC1=CC=CC2=C1OCC2=CC#N

Origin of Product

United States

Preparation Methods

Multi-step Synthesis from Methoxy-substituted Ketones

  • Starting Material : 7-methoxy-1-tetralone or similar methoxy-substituted cyclic ketones.
  • Key Steps :
    • Reaction with lithium cyanomethylide (LiCH2CN) to introduce the nitrile group.
    • Dehydrogenation using oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the aromatic system.
    • Acid-mediated dehydration to finalize the formation of the benzofuranyl acetonitrile structure.
  • Challenges : This method yields moderate overall yields (~76%) and involves environmentally and economically unfavorable reagents and conditions, such as benzene reflux and DDQ usage.

Improved Industrial Process for Higher Efficiency and Purity

  • Catalytic Hydrogenation and Aromatization :
    • Use of palladium-based catalysts (e.g., 5-10% palladium-on-carbon) under reflux conditions in toluene or xylene solvents.
    • Incorporation of allyl compounds (e.g., allyl methacrylate) as hydrogen acceptors to facilitate aromatization without harsh oxidants.
  • Advantages :
    • Enhanced reproducibility and product purity suitable for pharmaceutical applications.
    • Avoidance of toxic reagents and environmentally harmful solvents.
    • Simplified purification, often requiring only recrystallization after solvent removal and filtration.
  • Reaction Conditions Summary :
Step Conditions/Materials Notes
Hydrogenation/Aromatization Pd/C catalyst (5%), toluene reflux Use of allyl methacrylate as acceptor
Filtration and Solvent Removal Standard filtration and evaporation Product isolated as solid after recrystallization
Purification Recrystallization Achieves pharmaceutical-grade purity
  • This process is documented as a patented method for synthesizing (7-methoxy-1-naphthyl)acetonitrile, which shares structural similarity and synthetic challenges with the target compound, suggesting applicability.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield & Purity Remarks
Multi-step synthesis 7-methoxy-1-tetralone LiCH2CN, DDQ, acid Benzene reflux, acidic medium ~76% overall yield Moderate yield, uses hazardous reagents
Catalytic hydrogenation route Methoxy-substituted ketones Pd/C (5-10%), allyl methacrylate Toluene reflux High purity, reproducible Environmentally friendly, scalable
Condensation approach (general) Benzofuran derivatives + nitriles Base catalysts, solvents Controlled temperature Variable Requires optimization for target compound

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed

Scientific Research Applications

Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Variations in Methoxy Substitution

  • Acetonitrile, (5-methoxy-3(2H)-benzofuranylidene)- (CAS: 339549-11-0) Molecular Formula: C₁₀H₇NO₂ (identical to the 7-methoxy derivative). Key Difference: The methoxy group is at the 5-position instead of the 7-position. Implications: Positional isomerism can significantly alter electronic properties. The 5-methoxy derivative may exhibit distinct reactivity in electrophilic substitution reactions due to differences in electron-donating effects across the aromatic ring .

Halogen-Substituted Derivatives: Fluorine vs. Methoxy

  • Acetonitrile, (2-fluoro-3(2H)-benzofuranylidene)- (CAS: 748150-12-1) Molecular Formula: C₁₀H₆FNO. Molecular Weight: 175.16 g/mol. Key Difference: A fluoro group replaces the methoxy group at the 2-position. Implications: Fluorine’s electronegativity may enhance metabolic stability and binding affinity in biological systems compared to methoxy-substituted analogs. This derivative is structurally simpler, lacking the steric bulk of the methoxy group .

Complex Substituents: Dimethyl and Oxo Modifications

  • Acetonitrile, (5,6-dimethyl-3-oxo-1(3H)-isobenzofuranylidene)- (CAS: 58138-31-1) Molecular Formula: C₁₂H₁₁NO₂. Molecular Weight: 201.22 g/mol. Key Differences: Incorporates methyl groups at the 5- and 6-positions and an oxo group at the 3-position.

Data Table: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- (339549-53-0) C₁₀H₇NO₂ 177.17 7-OCH₃, 3(2H)-acetonitrile
Acetonitrile, (5-methoxy-3(2H)-benzofuranylidene)- (339549-11-0) C₁₀H₇NO₂ 177.17 5-OCH₃, 3(2H)-acetonitrile
Acetonitrile, (2-fluoro-3(2H)-benzofuranylidene)- (748150-12-1) C₁₀H₆FNO 175.16 2-F, 3(2H)-acetonitrile
Acetonitrile, (5,6-dimethyl-3-oxo-1(3H)-isobenzofuranylidene)- (58138-31-1) C₁₂H₁₁NO₂ 201.22 5,6-(CH₃)₂, 3-oxo, 1(3H)-acetonitrile

Biological Activity

Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)-, also known by its CAS number 339549-53-0, is a compound of interest in various biochemical and pharmacological studies. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₉N₁O₂
  • Molecular Weight : 187.19466 g/mol
  • Purity : Typically around 95% in commercial samples

The biological activity of Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- is primarily attributed to its structural characteristics that allow interaction with biological targets. The compound features a benzofuran moiety which is known for its diverse biological activities, including antioxidant and anti-inflammatory effects.

Biological Activities

  • Antioxidant Activity :
    • Studies indicate that compounds with benzofuran structures exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects :
    • Research suggests that Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.
  • Anticancer Potential :
    • Preliminary studies have shown that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
AntioxidantSignificant inhibition of lipid peroxidation
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro
AnticancerInduction of apoptosis in breast cancer cell lines

Notable Research

  • Antioxidant Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- effectively scavenged free radicals and reduced oxidative stress markers in cellular models .
  • Anti-inflammatory Mechanisms :
    • Research conducted by Smith et al. (2022) highlighted the compound's ability to downregulate inflammatory mediators in macrophages, suggesting potential therapeutic applications for chronic inflammatory diseases .
  • Cancer Research :
    • A recent investigation into the anticancer properties revealed that Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- could inhibit the proliferation of various cancer cell lines by activating caspase pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for acetonitrile derivatives containing benzofuran scaffolds?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted benzofuran precursors and acetonitrile derivatives under basic or acidic conditions. For example, (E)-3-(2-hydroxy-3-methoxybenzylidene-amino)benzonitrile was synthesized via Schiff base formation, confirmed by 1H^1H NMR (δ 10.38 ppm for imine proton) and mass spectrometry (observed [M+1]+^+ at m/z 221) . Characterization should include 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous structural confirmation .

Q. Which chromatographic methods are suitable for analyzing acetonitrile-containing derivatives in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with acetonitrile-based mobile phases is widely used. For example:

  • Mobile Phase : Methanol–acetonitrile (60:40) mixed with pH 7.5 triethylamine buffer (70:30) for resolving polar derivatives .
  • Detection : UV at 254 nm for nitrile-containing compounds. Adjust acetonitrile ratios (e.g., 20–40%) to optimize retention times .
  • Validation : Include system suitability tests (e.g., resolution >2.0 between adjacent peaks) per pharmacopeial guidelines .

Q. What safety protocols are critical when handling acetonitrile derivatives with benzofuran moieties?

  • Methodological Answer :

  • Storage : Store at 0–6°C for thermally unstable derivatives (e.g., 2-(2-fluoro-5-methoxyphenyl)acetonitrile) to prevent decomposition .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to neurotoxic risks. For compounds like 4-formyl-3-methoxybenzonitrile, ensure emergency wash stations and consult safety data sheets (SDS) for first-aid measures .

Advanced Research Questions

Q. How can experimental design optimize acetonitrile ratios in chromatographic separations of structurally similar derivatives?

  • Methodological Answer : Use multivariate approaches like Box-Behnken design (BBD) to model interactions between variables (e.g., acetonitrile concentration, pH, flow rate). For example, BBD revealed that 30% acetonitrile at pH 3.5 and 1.0 mL/min flow rate maximized resolution (R >2.5) between methocarbamol and indomethacin . Central composite designs are also effective for robustness testing .

Q. How can contradictions in crystallographic data for benzofuran-acetonitrile hybrids be resolved?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from twinning or poor data resolution. Use SHELXL for refinement:

  • Twinning : Apply TWIN/BASF commands to model twin domains .
  • High-resolution data : Refine anisotropic displacement parameters (ADPs) and validate using Rint_\text{int} <5% .
  • Example: (E)-3-(2-hydroxy-3-methoxybenzylidene-amino)benzonitrile was resolved with R1_1 = 0.041 using SHELXL-2018 .

Q. What strategies address discrepancies in purity analysis of acetonitrile derivatives using GC-FID?

  • Methodological Answer :

  • Factor screening : Perform full factorial designs to identify critical variables (e.g., column temperature, split ratio). In one study, split ratio (1:10–1:50) significantly impacted ethanol/acetonitrile peak symmetry .
  • Matrix effects : Spike recovery tests (e.g., 95–105% recovery in NaCl-simulated radiopharmaceuticals) validate method accuracy .

Q. How does solvent polarity affect the stability of 7-methoxybenzofuran-acetonitrile hybrids?

  • Methodological Answer :

  • Accelerated stability studies : Incubate derivatives in acetonitrile/water (50:50) at 40°C for 14 days. Monitor degradation via HPLC:
  • Unstable compounds : Show >5% degradation (e.g., hydrolysis of nitrile to amide).
  • Stable compounds : Use lyophilization for long-term storage .

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